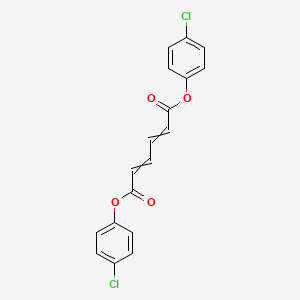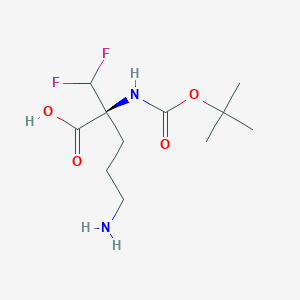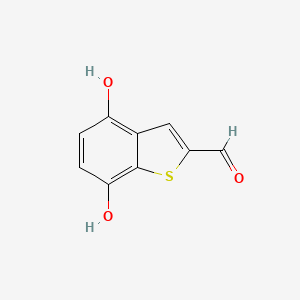
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a 3,5-dimethylphenyl group and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole can be achieved through various methods. One common approach is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Huisgen cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper(I) catalysts and appropriate solvents is crucial for the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung zeigt verschiedene biologische Aktivitäten, darunter antimikrobielle und antitumorale Eigenschaften.
Medizin: Es wird für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Die Verbindung wird bei der Entwicklung von Materialien mit bestimmten Eigenschaften wie Polymeren und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und zu einer Hemmung oder Aktivierung spezifischer Signalwege führen. Die genauen molekularen Ziele und Signalwege hängen von der untersuchten biologischen Aktivität ab.
Ähnliche Verbindungen:
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazol: Bekannt für seine vielfältigen biologischen Aktivitäten.
1-(3,5-Dimethylphenyl)-4-phenyl-1H-pyrazol: Hat eine ähnliche Struktur, unterscheidet sich aber im Ringsystem.
1-(3,5-Dimethylphenyl)-4-phenyl-1H-imidazol: Eine weitere ähnliche Verbindung mit einem anderen Ringsystem.
Einzigartigkeit: 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazol ist durch seinen Triazolring einzigartig, der spezifische chemische und biologische Eigenschaften verleiht. Das Vorhandensein der 3,5-Dimethylphenylgruppe verstärkt seine Aktivität und Selektivität in verschiedenen Anwendungen.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylphenyl)-4-phenyl-1H-1,2,3-triazole: Known for its diverse biological activities.
1-(3,5-Dimethylphenyl)-4-phenyl-1H-pyrazole: Shares a similar structure but differs in the ring system.
1-(3,5-Dimethylphenyl)-4-phenyl-1H-imidazole: Another similar compound with a different ring system.
Uniqueness: this compound is unique due to its triazole ring, which imparts specific chemical and biological properties. The presence of the 3,5-dimethylphenyl group further enhances its activity and selectivity in various applications.
Eigenschaften
Molekularformel |
C16H15N3 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)-4-phenyltriazole |
InChI |
InChI=1S/C16H15N3/c1-12-8-13(2)10-15(9-12)19-11-16(17-18-19)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI-Schlüssel |
KYHUPIIWDBUCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


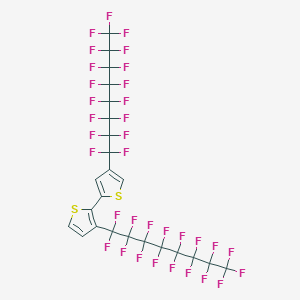
![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
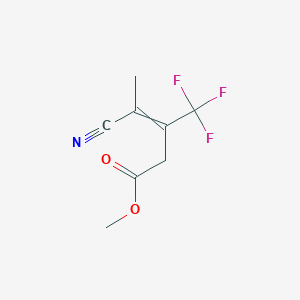
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
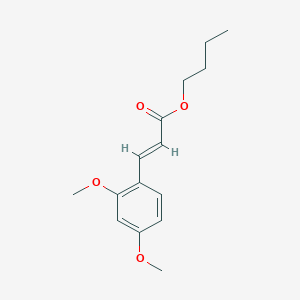
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
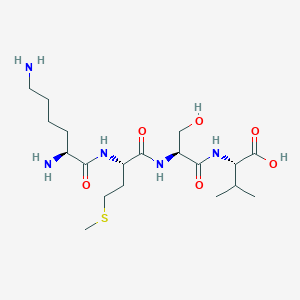
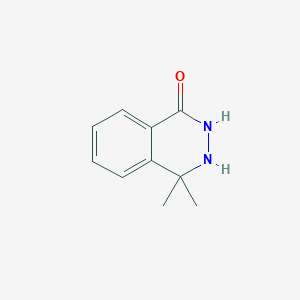
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)
![(9-Methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12519998.png)

